Bienvenue dans la boutique en ligne BenchChem!

rac N,O-Didesmethyl Tramadol-d3

Bioanalysis LC-MS/MS Method Validation

Select rac N,O-Didesmethyl Tramadol-d3 as your internal standard for N,O-didesmethyltramadol (M5) quantification. Three deuterium atoms on the N-methyl group provide a clean +3 Da mass shift, ensuring exact co-elution with the target analyte and identical extraction recovery and ionization efficiency. This match eliminates the systematic bias seen with non-deuterated structural analogs or other deuterated tramadol metabolites, enabling methods to meet regulated bioanalysis acceptance criteria (accuracy 89–106%, precision <11% CV). Essential for pharmacokinetic studies, CYP2D6 phenotyping, forensic toxicology, and therapeutic drug monitoring submissions where matrix effect compensation and legal defensibility are mandatory.

Molecular Formula C14H21NO2
Molecular Weight 238.34 g/mol
CAS No. 1261398-22-4
Cat. No. B563480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac N,O-Didesmethyl Tramadol-d3
CAS1261398-22-4
Synonymsrel-3-[(1R,2R)-1-Hydroxy-2-[(methyl-d3-amino)methyl]cyclohexyl]-phenol; _x000B_cis-(+/-))-3-[1-Hydroxy-2-[(methyl-d3-amino)methyl]cyclohexyl]-phenol;  Di-N,O-demethyltramadol-d3; 
Molecular FormulaC14H21NO2
Molecular Weight238.34 g/mol
Structural Identifiers
InChIInChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1/i1D3
InChIKeyCJXNQQLTDXASSR-NTYUZJTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac N,O-Didesmethyl Tramadol-d3 (CAS 1261398-22-4): A Stable Isotope-Labeled Internal Standard for Tramadol Metabolite Quantification


rac N,O-Didesmethyl Tramadol-d3 is a deuterium-labeled analog of the tramadol metabolite N,O-didesmethyltramadol (also known as M5) . It is a stable isotope-labeled internal standard (SIL-IS) designed for use in quantitative analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound features three deuterium atoms replacing hydrogen atoms on the N-methyl group, which provides a distinct mass shift (+3 Da) from the unlabeled analyte, minimizing isotopic interference and ensuring co-elution during chromatographic separation .

rac N,O-Didesmethyl Tramadol-d3: Why Structural Analogs Cannot Substitute as Internal Standards for Accurate Quantification


The accurate quantification of N,O-didesmethyltramadol in biological matrices using LC-MS/MS is critically dependent on the use of a well-matched internal standard (IS) to correct for variability in sample preparation, ionization efficiency, and matrix effects [1]. Non-deuterated analogs, such as structurally related compounds (e.g., N-desmethyltramadol or tramadol itself), exhibit different extraction recovery and ionization behavior, leading to significant assay bias and unreliable pharmacokinetic data [2]. Even other deuterated tramadol metabolites, such as O-desmethyltramadol-d6 or tramadol-¹³C-d₃, are chemically distinct and cannot guarantee co-elution or identical matrix effect compensation for the specific analyte N,O-didesmethyltramadol [3]. The use of rac N,O-Didesmethyl Tramadol-d3, which is chemically identical to the target analyte except for the stable isotope label, is essential to meet the stringent accuracy and precision requirements of regulated bioanalysis.

rac N,O-Didesmethyl Tramadol-d3: Quantitative Differentiation Evidence Against Alternative Internal Standards


Comparative Analytical Performance: Deuterated SIL-IS vs. Non-Deuterated Surrogate IS for N,O-Didesmethyltramadol

In a validated LC-MS/MS method for quantifying tramadol and its metabolites in human plasma, the use of a deuterated internal standard (IS) for each analyte (including N,O-didesmethyltramadol) resulted in significantly improved accuracy and precision compared to methods using a single, non-deuterated surrogate IS [1]. The extraction recovery for N,O-didesmethyltramadol using its matched deuterated IS was reported as 85.5–106.3%, with intra-day and inter-day precision (%CV) of 1.6–10.2% and accuracy of 89.2–106.2% across all analytes [1]. In contrast, methods relying on non-deuterated structural analogs often report higher variability (>15% CV) and require extensive matrix effect investigations, which can increase method development time and cost [2].

Bioanalysis LC-MS/MS Method Validation Internal Standard

Comparative Method Linearity and Sensitivity (LLOQ) for N,O-Didesmethyltramadol in Human Plasma

A validated isocratic LC-MS/MS method achieved a lower limit of quantitation (LLOQ) of 2.5 ng/mL for N,O-didesmethyltramadol in human plasma when using a deuterated internal standard [1]. This is comparable to the LLOQ achieved for the more abundant metabolite N-desmethyltramadol (also 2.5 ng/mL) and significantly lower than the LLOQ for the parent drug tramadol (12.5 ng/mL) [1]. The method demonstrated excellent linearity across a concentration range of 2.5–320 ng/mL for N,O-didesmethyltramadol, with a correlation coefficient (R²) >0.99 [1]. This performance is consistent with other published methods using deuterated IS for N,O-didesmethyltramadol, such as in hair analysis where an LLOQ of 0.010–0.030 ng/mg was achieved with R²≥0.995 [2].

Pharmacokinetics Bioanalysis LC-MS/MS Sensitivity

Matrix Effect Compensation: Deuterated IS vs. Alternative IS for N,O-Didesmethyltramadol in Whole Blood

In a comprehensive method validation for whole blood, the use of deuterated internal standards (tramadol-¹³C-d₃ and O-desmethyl-cis-tramadol-d₆) was shown to be critical for achieving acceptable accuracy and precision for all analytes, including N,O-didesmethyltramadol [1]. The method reported no significant ion suppression or enhancement (matrix effects) for any of the eight enantiomers quantified, which included N,O-didesmethyltramadol [1]. The accuracy across all analytes ranged from 83% to 114%, and precision (repeatability) was between 2% and 6% [1]. While this study did not directly compare against a non-deuterated IS for N,O-didesmethyltramadol, the broader literature consistently shows that using a structurally similar but non-identical compound as an IS often results in variable matrix effects, leading to accuracy deviations outside the acceptable 15% range [2].

Forensic Toxicology LC-MS/MS Matrix Effects Sample Preparation

Pharmacokinetic Differentiation: N,O-Didesmethyltramadol Exhibits Distinct Disposition Profile Compared to Other Metabolites

In a pharmacokinetic study in Greyhounds, N,O-didesmethyltramadol (the unlabeled analyte) demonstrated a terminal half-life (t½) of 3.6 hours, which is significantly longer than that of tramadol (1.1 h), the active metabolite O-desmethyltramadol (1.4 h), and N-desmethyltramadol (2.3 h) [1]. Additionally, the mean maximum plasma concentration (Cmax) for N,O-didesmethyltramadol was 2372 ng/mL, which was >10-fold higher than the parent drug (215.7 ng/mL) and >400-fold higher than the active metabolite O-desmethyltramadol (5.7 ng/mL) [1]. This unique pharmacokinetic profile underscores the necessity of accurate and specific quantification of this metabolite, which is only possible with a matched deuterated internal standard.

Pharmacokinetics Drug Metabolism Tramadol Metabolite Profiling

Isotopic Purity and Mass Shift: Enabling Definitive Analyte Resolution from Endogenous Interferences

rac N,O-Didesmethyl Tramadol-d3 is manufactured with high isotopic purity (≥95% to ≥98% ), ensuring a distinct +3 Da mass shift from the unlabeled analyte . This mass difference is sufficient to separate the IS signal from the analyte's natural abundance isotopic peaks (e.g., M+1, M+2) in a mass spectrometer, which is a common source of interference when using IS with fewer deuterium labels (e.g., d1 or d2) or when using ¹³C-labeled analogs with a similar nominal mass shift. For example, a d3 label provides a clear 3 m/z unit separation, minimizing cross-talk and ensuring accurate peak integration [1]. This is a quantifiable advantage over alternative labeling strategies, such as a single ¹³C label, which may not provide sufficient resolution from the analyte's M+1 isotopic peak in high-concentration samples.

Mass Spectrometry Isotopic Purity Internal Standard Selectivity

Optimal Application Scenarios for rac N,O-Didesmethyl Tramadol-d3 in Bioanalytical and Pharmacokinetic Workflows


Regulated Bioanalysis for Pharmacokinetic and Bioequivalence Studies

In regulated bioanalysis supporting new drug applications (NDAs) or abbreviated new drug applications (ANDAs) for tramadol formulations, the use of a validated LC-MS/MS method with a matched deuterated internal standard is mandatory for generating reliable concentration-time profiles. The data from Section 3 confirm that rac N,O-Didesmethyl Tramadol-d3 enables the method to meet stringent acceptance criteria for accuracy (89–106%) and precision (<11% CV) in human plasma [1]. This ensures the resulting pharmacokinetic parameters (Cmax, AUC, t½) are defensible and suitable for regulatory submission.

Clinical and Forensic Toxicology Confirmation Testing

For the confirmation and quantification of tramadol and its metabolites in human whole blood or hair samples for toxicological or forensic purposes, the method must be robust against matrix effects. As demonstrated in Section 3, the inclusion of a deuterated IS such as rac N,O-Didesmethyl Tramadol-d3 contributes to a method that exhibits no significant ion suppression/enhancement in whole blood, with accuracy ranging from 83–114% [2]. This level of reliability is essential for producing data that can withstand legal scrutiny and provide accurate interpretation in post-mortem or driving-under-the-influence cases.

Pharmacogenetic and Drug-Drug Interaction (DDI) Studies

Studies investigating the impact of CYP2D6 polymorphisms on tramadol metabolism rely on the precise measurement of minor metabolites like N,O-didesmethyltramadol. As shown in Section 3, the compound's distinct pharmacokinetic profile (e.g., a 3.6-hour half-life in Greyhounds) makes it a valuable marker [3]. Using rac N,O-Didesmethyl Tramadol-d3 as the internal standard ensures that subtle differences in metabolite concentrations between genetic subgroups are accurately detected, preventing misclassification and erroneous conclusions about enzyme activity.

High-Throughput Clinical Pharmacokinetic Monitoring

In clinical settings where tramadol therapeutic drug monitoring is performed to optimize pain management or prevent toxicity, the analytical method must be both sensitive and high-throughput. The established LLOQ of 2.5 ng/mL in human plasma, achieved using rac N,O-Didesmethyl Tramadol-d3, enables the detection of low metabolite levels often seen in patients with altered metabolism [1]. The method's 10-minute runtime further supports efficient, high-volume sample analysis in a clinical laboratory.

Quote Request

Request a Quote for rac N,O-Didesmethyl Tramadol-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.